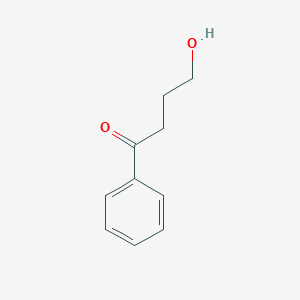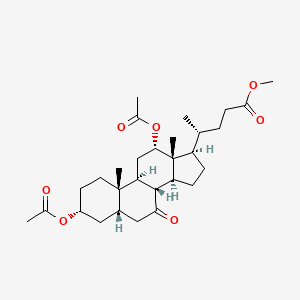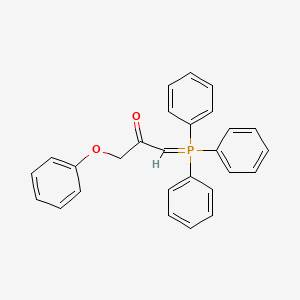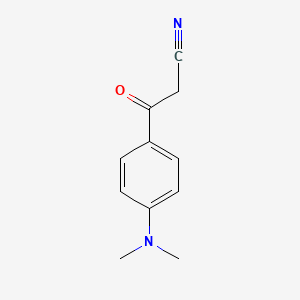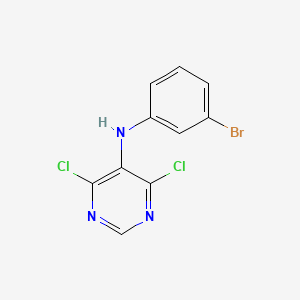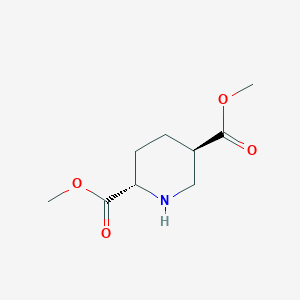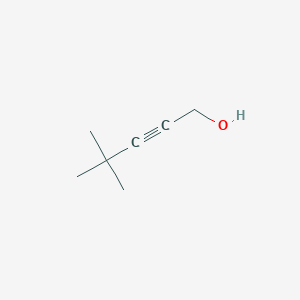
4,4-Diméthyl-2-pentyn-1-ol
Vue d'ensemble
Description
4,4-Dimethyl-2-pentyn-1-ol is an organic compound with the molecular formula C₇H₁₂O. It is a type of propargyl alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon of the pentyn chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Applications De Recherche Scientifique
4,4-Dimethyl-2-pentyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of new fischer-type rhenium (iii) benzoyldiazenido-2-oxacyclocarbenes .
Mode of Action
It’s known that it can undergo a cycloaddition reaction with an aryl nitrile oxide to prepare c-aryl glycosides .
Biochemical Pathways
It’s known that it can participate in the synthesis of new fischer-type rhenium (iii) benzoyldiazenido-2-oxacyclocarbenes .
Action Environment
It’s known that it’s a combustible liquid and should be stored in a well-ventilated place .
Analyse Biochimique
Biochemical Properties
4,4-Dimethyl-2-pentyn-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 4,4-Dimethyl-2-pentyn-1-ol and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a substrate-enzyme complex. This interaction can result in the oxidation of 4,4-Dimethyl-2-pentyn-1-ol, producing various metabolites .
Cellular Effects
The effects of 4,4-Dimethyl-2-pentyn-1-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism. Additionally, 4,4-Dimethyl-2-pentyn-1-ol has been found to affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, 4,4-Dimethyl-2-pentyn-1-ol exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as acetylcholinesterase. By binding to the active site of acetylcholinesterase, 4,4-Dimethyl-2-pentyn-1-ol prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. This inhibition can result in prolonged neurotransmission and altered neural signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-2-pentyn-1-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 4,4-Dimethyl-2-pentyn-1-ol can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-2-pentyn-1-ol vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory retention. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
4,4-Dimethyl-2-pentyn-1-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation by cytochrome P450 enzymes. The metabolites produced from this oxidation can further participate in various biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 4,4-Dimethyl-2-pentyn-1-ol is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as the organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-2-pentyn-1-ol is primarily in the cytoplasm and endoplasmic reticulum. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 4,4-Dimethyl-2-pentyn-1-ol in these subcellular locations can influence its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentyn-1-ol can be synthesized through several methods. One common method involves the reaction of 4,4-dimethyl-2-pentyn-1-al with suitable reagents. For instance, the preparation can be achieved by the reaction of 4,4-dimethyl-2-pentyn-1-al with sodium amide in liquid ammonia, followed by the addition of tetrahydrofurfuryl chloride . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4,4-Dimethyl-2-pentyn-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and specific reaction vessels designed to handle the reagents and conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces halogenated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the two methyl groups on the fourth carbon.
4,4-Dimethyl-2-pentyn-1-al: An aldehyde derivative of 4,4-Dimethyl-2-pentyn-1-ol.
4,4-Dimethyl-2-pentyn-1-amine: An amine derivative with a similar carbon skeleton.
Uniqueness
4,4-Dimethyl-2-pentyn-1-ol is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other propargyl alcohols and contributes to its specific applications in synthesis and research.
Propriétés
IUPAC Name |
4,4-dimethylpent-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLANJRMYBRPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472706 | |
| Record name | 4,4-dimethyl-2-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52323-98-5 | |
| Record name | 4,4-dimethyl-2-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpent-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)
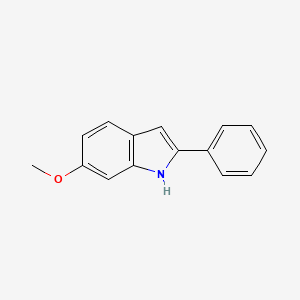
![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)
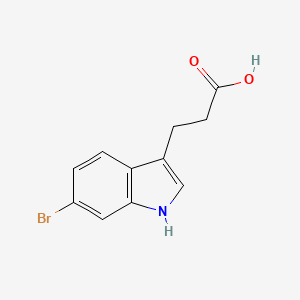

![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)
